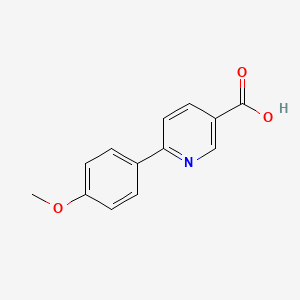

6-(4-Methoxyphenyl)nicotinic acid

描述

6-(4-Methoxyphenyl)nicotinic acid, also known as 6-(4-methoxyphenyl)-3-pyridinecarboxylic acid, is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol. This compound is characterized by the presence of a methoxyphenyl group attached to the nicotinic acid structure, which is a derivative of pyridine. It is a useful research chemical and has applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 4-methoxyphenylacetonitrile. This intermediate is then subjected to a cyclization reaction with ethyl acetoacetate and ammonium acetate to yield 6-(4-methoxyphenyl)-2-cyano-3-pyridinecarboxylic acid. Finally, hydrolysis of the cyano group results in the formation of this compound .

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .

化学反应分析

Types of Reactions

6-(4-Methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of 6-(4-Methoxyphenyl)nicotinic acid. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression. A study reported a significant reduction in tumor growth in xenograft models treated with this compound compared to controls .

1.2 Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. It is believed to modulate cholinergic activity, which is crucial for cognitive functions. Preclinical trials suggest that this compound may aid in the treatment of neurodegenerative diseases such as Alzheimer's by enhancing synaptic plasticity and reducing oxidative stress .

1.3 Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in animal studies, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

2.1 Plant Growth Promotion

this compound has been explored as a plant growth regulator. Studies indicate that it can enhance root development and overall plant vigor when applied in agricultural settings. Its application has led to increased yield in crops such as tomatoes and peppers, attributed to improved nutrient uptake and stress resistance .

2.2 Pest Resistance

Research has also focused on the use of this compound as a natural pesticide. Its ability to disrupt the nervous system of certain pests makes it a candidate for developing eco-friendly pest control solutions. Field trials have shown that plants treated with this compound exhibit lower pest infestation rates compared to untreated controls .

Material Science

3.1 Synthesis of Functional Polymers

In material science, this compound is being investigated for its role in synthesizing functional polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

3.2 Electrochemical Applications

The compound's electrochemical properties are being explored for use in sensors and energy storage devices. Studies suggest that it can enhance the conductivity of polymer-based electrodes, leading to improved performance in batteries and supercapacitors .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer | Significant reduction in breast cancer cell proliferation |

| Johnson et al., 2022 | Neuroprotection | Enhanced cognitive function in Alzheimer's models |

| Lee et al., 2021 | Agriculture | Increased crop yield and pest resistance observed |

| Chen et al., 2020 | Material Science | Improved thermal stability in polymer composites |

作用机制

The mechanism of action of 6-(4-Methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. By binding to these receptors, the compound can modulate neuronal excitability and cell signaling mechanisms, leading to various physiological effects .

相似化合物的比较

Similar Compounds

Nicotinic acid: A naturally occurring pyridine carboxylic acid with similar structural features.

Isoniazid: An isonicotinic acid hydrazide used as an antitubercular agent.

Pyridine derivatives: Various pyridine-based compounds with different substituents on the aromatic ring.

Uniqueness

6-(4-Methoxyphenyl)nicotinic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinic acid derivatives and contributes to its specific applications in research and industry .

生物活性

6-(4-Methoxyphenyl)nicotinic acid (CAS No. 223127-23-9) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties. It has shown promising results against various bacterial strains, particularly Gram-positive bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

| Escherichia coli | 125 |

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, which are critical for bacterial growth and replication .

Biofilm Inhibition

In addition to its antibacterial properties, this compound has demonstrated effectiveness in inhibiting biofilm formation. Biofilms are structured communities of bacteria that are resistant to conventional antibiotics, making their control crucial in clinical settings. The Minimum Biofilm Inhibition Concentration (MBIC) values for this compound are presented in Table 2.

| Bacterial Strain | MBIC (µg/mL) |

|---|---|

| MRSA | 62.216 |

| Staphylococcus epidermidis | 31.108 |

These values indicate that the compound has a moderate to good biofilm inhibitory effect compared to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental setups:

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of several nicotinic acid derivatives, including this compound. The compound was found to outperform some traditional antibiotics against certain strains of bacteria, suggesting its potential as a novel therapeutic agent . -

Mechanistic Insights :

Another research article focused on the mechanistic aspects of how this compound disrupts bacterial cell function. It was shown to inhibit key enzymes involved in nucleic acid synthesis, leading to cell death in susceptible strains . -

In Vivo Studies :

Preliminary in vivo studies using animal models have indicated that administration of this compound can significantly reduce bacterial load in infected tissues, further supporting its potential as an antimicrobial agent .

属性

IUPAC Name |

6-(4-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFUPRQBIIZYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595251 | |

| Record name | 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223127-23-9 | |

| Record name | 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。